6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine

Descripción general

Descripción

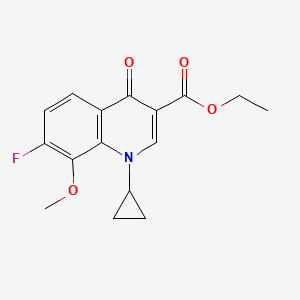

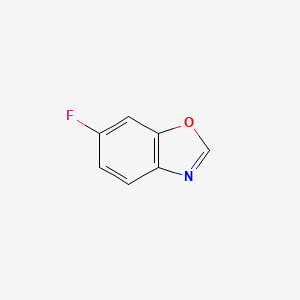

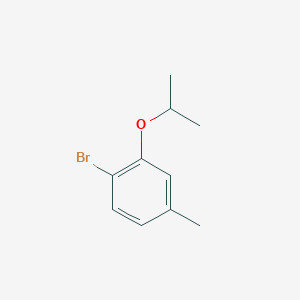

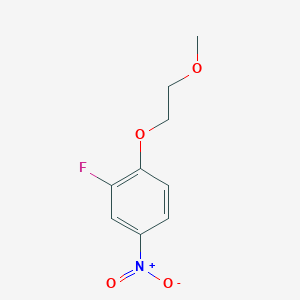

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine, also known as Difluoro-benzamidine, is a novel compound. It has the molecular formula C8H6F4N2O2 .

Molecular Structure Analysis

The molecular structure of 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine consists of 8 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 238.14 g/mol .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

Recent studies in the field of chemical synthesis demonstrate the utility of fluorinated compounds, including derivatives similar to 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine, in various applications. One notable method involves the Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers, showcasing the synthesis of difluorinated compounds from readily available fluorinated synthons. This process emphasizes the efficiency and selectivity achievable in creating complex fluorinated structures, which are essential in pharmaceutical and agrochemical industries due to their unique reactivity and biological properties (Cui et al., 2023).

Applications in Material Science

In material science, the incorporation of fluorinated compounds into molecular solids forms the basis for creating novel crystals with unique properties. For example, tetrafluoroterephthalic acid has been used to form crystals with a series of N-containing heterocycles, demonstrating the role of fluorine atoms in facilitating strong hydrogen bonds and weak intermolecular interactions. These interactions are pivotal in the assembly of individual molecules into larger architectures, which is fundamental for the development of materials with specific optical, electronic, or mechanical properties (Wang et al., 2014).

Impact on Pharmaceutical Research

In pharmaceutical research, the synthesis of difluorinated compounds, including pseudopeptides using chiral α,α-difluoro-β-amino acids, is crucial for drug development. These compounds are synthesized through the Ugi reaction, a versatile method that allows for the creation of a wide variety of difluorinated molecules. The ability to incorporate difluorinated amino acids into peptides and pseudopeptides opens up new avenues for designing drugs with improved metabolic stability and bioavailability, which is a key consideration in the development of new therapeutic agents (Gouge et al., 2004).

Propiedades

IUPAC Name |

6-(difluoromethoxy)-2,3-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O2/c9-3-1-2-4(16-8(11)12)5(6(3)10)7(13)14-15/h1-2,8,15H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGFYYBTJXNQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)C(=NO)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1OC(F)F)/C(=N\O)/N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)

![4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline](/img/structure/B3117137.png)